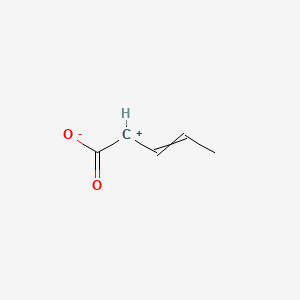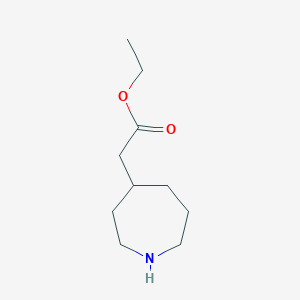
Ethyl 2-(azepan-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(azepan-4-yl)acetate is an organic compound belonging to the class of esters. It is characterized by the presence of an ethyl group attached to the 2-position of an azepane ring, which is a seven-membered heterocycle containing one nitrogen atom. This compound is commonly used in various fields of research, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(azepan-4-yl)acetate typically involves the reaction of azepane with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
化学反応の分析
Types of Reactions
Ethyl 2-(azepan-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(azepan-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
作用機序
The mechanism of action of Ethyl 2-(azepan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active azepane moiety, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Ethyl 2-(azepan-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(azepan-2-yl)acetate: Similar structure but with the azepane ring attached at the 2-position instead of the 4-position.
Ethyl 2-(piperidin-4-yl)acetate: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
Ethyl 2-(morpholin-4-yl)acetate: Contains a six-membered morpholine ring with an oxygen atom in place of one of the carbon atoms.
The uniqueness of this compound lies in its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
ethyl 2-(azepan-4-yl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)8-9-4-3-6-11-7-5-9/h9,11H,2-8H2,1H3 |
InChIキー |
HGYZLYGIFSGDKQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
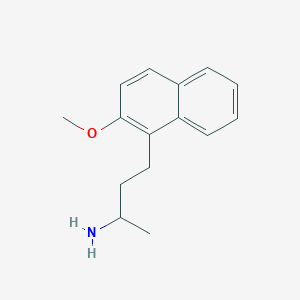
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
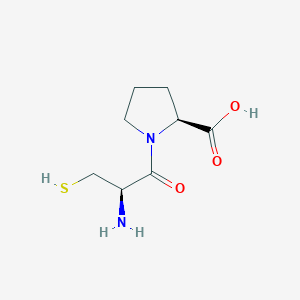
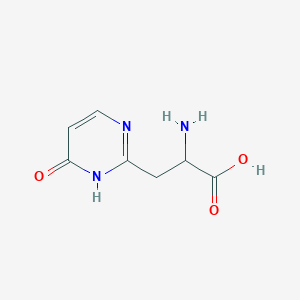
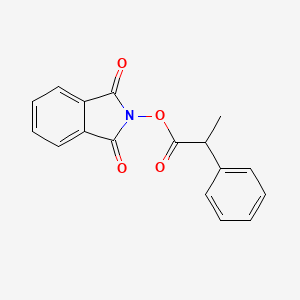
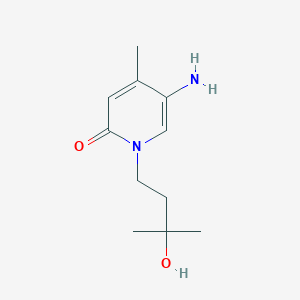


![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
